2,2'-(Ethylenebis(oxy))bis(2-methylpropane)

描述

Systematic Nomenclature and Structural Identification

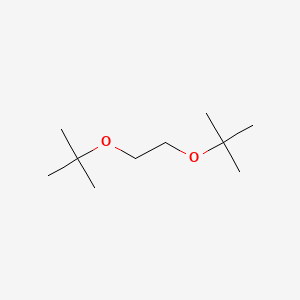

2,2'-(Ethylenebis(oxy))bis(2-methylpropane) is a symmetrical glycol diether with the molecular formula C₁₀H₂₂O₂ and a molecular weight of 174.28 g/mol . Its IUPAC name, 2-methyl-2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]propane , reflects its branched ether structure. The compound features two tert-butyl groups (–C(CH₃)₃) connected via an ethylene glycol backbone (–O–CH₂–CH₂–O–), creating a sterically hindered molecular geometry.

Common synonyms include:

Structural Characteristics

- Ether linkages : Two oxygen atoms bridge the central ethylene group and tert-butyl substituents.

- Symmetry : The molecule exhibits C₂ symmetry due to identical tert-butyl groups on both ends.

- Steric bulk : The tert-butyl groups impose significant steric hindrance, influencing reactivity and solubility.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Density | 0.844 g/cm³ | |

| Boiling Point | 169.5°C at 760 mmHg | |

| Refractive Index | 1.416–1.419 | |

| Flash Point | 30°C |

Historical Context of Glycol Diether Discovery

The development of glycol diethers emerged alongside advances in ether synthesis during the late 19th and early 20th centuries. While simple glycol ethers like ethylene glycol monomethyl ether were first synthesized in the 1920s, branched analogs such as 2,2'-(Ethylenebis(oxy))bis(2-methylpropane) gained prominence later due to industrial demand for thermally stable solvents.

Key Milestones:

- Williamson Ether Synthesis (1850) : Alexander Williamson’s method for ether formation laid the groundwork for synthesizing complex glycol diethers. This reaction remains critical for producing asymmetrical ethers via alkoxide-halide interactions.

- Industrial Optimization (Mid-20th Century) : Continuous-flow reactors enabled large-scale production of tert-butyl ethers, with patents like US8269049B2 detailing catalytic methods using isobutylene and diethylene glycol.

- Material Science Applications (1980s–Present) : The compound’s low polarity and high boiling point made it valuable in polymer plasticization and specialty solvent formulations.

Table 2: Evolution of Glycol Diether Synthesis

| Era | Methodology | Advancements |

|---|---|---|

| Pre-1950 | Batch alkoxide reactions | Limited to small-scale laboratory use |

| 1960–1990 | Phase-transfer catalysis | Improved yields for branched ethers |

| Post-2000 | Acid-catalyzed etherification | Scalable industrial processes |

The compound’s structural uniqueness arises from strategic modifications of ethylene glycol ethers, where tert-butyl groups enhance thermal stability compared to linear analogs like diethylene glycol. This innovation addressed limitations in high-temperature applications, positioning 2,2'-(Ethylenebis(oxy))bis(2-methylpropane) as a niche solvent in advanced material synthesis.

属性

IUPAC Name |

2-methyl-2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2/c1-9(2,3)11-7-8-12-10(4,5)6/h7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGJJEBPCVMBIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCOC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181122 | |

| Record name | 2,2'-(Ethylenebis(oxy))bis(2-methylpropane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26547-47-7 | |

| Record name | 2-[2-(1,1-Dimethylethoxy)ethoxy]-2-methylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26547-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-(Ethylenebis(oxy))bis(2-methylpropane) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026547477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-(Ethylenebis(oxy))bis(2-methylpropane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[ethylenebis(oxy)]bis[2-methylpropane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-(Ethylenebis(oxy))bis(2-methylpropane) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZW476Q6WY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Laboratory Synthesis

Reaction Scheme : The typical laboratory synthesis involves the reaction of diiodomethane (CH2I2) with sodium tert-butoxide (NaO-t-Bu):

$$

\text{CH}2\text{I}2 + 2 \text{NaO-t-Bu} \rightarrow (\text{t-BuOCH}2)2\text{C}

$$This reaction forms the di-tert-butyl ether of ethylene glycol by nucleophilic substitution, where the tert-butoxide anion attacks the electrophilic carbon centers of diiodomethane, displacing iodide ions and forming the ether linkages.

Reaction Conditions : The reaction is generally carried out under anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon) to prevent moisture interference. Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used to dissolve the reagents and facilitate the reaction.

Purification : After completion, the product is isolated by extraction and purified via distillation or chromatography to achieve high purity suitable for further applications.

Industrial Production

Scale-Up : Industrial synthesis follows similar chemistry but is optimized for large-scale production. Continuous flow reactors are often employed to enhance reaction control, heat management, and yield.

Optimization : Parameters such as reagent stoichiometry, temperature, and reaction time are tightly controlled to maximize yield and minimize by-products.

Purification Techniques : Industrial purification may involve fractional distillation under reduced pressure and solvent recovery systems to ensure product quality and environmental compliance.

Analysis of Preparation Methods

| Preparation Aspect | Laboratory Synthesis | Industrial Synthesis |

|---|---|---|

| Reagents | Diiodomethane, sodium tert-butoxide | Same reagents, larger quantities |

| Reaction Environment | Anhydrous, inert atmosphere | Controlled continuous flow, inert atmosphere |

| Solvents | THF, DMF | Optimized solvents for scale and safety |

| Reaction Control | Manual monitoring | Automated control systems |

| Purification | Distillation, chromatography | Fractional distillation, solvent recovery |

| Yield | Moderate to high (dependent on conditions) | High, optimized for efficiency |

| Safety Considerations | Handling of reactive alkoxides and halides | Enhanced safety protocols for scale |

Research Findings on Preparation

Reaction Mechanism : The key step is nucleophilic substitution where the tert-butoxide ion attacks the electrophilic carbon in diiodomethane, leading to ether bond formation with displacement of iodide ions. The reaction proceeds via an SN2 mechanism, favored by polar aprotic solvents and anhydrous conditions.

Yield and Purity : Studies report that using freshly prepared sodium tert-butoxide and rigorously dry conditions significantly improves yield and purity. Impurities often arise from incomplete substitution or side reactions such as elimination or rearrangement.

Alternative Routes : While the diiodomethane route is predominant, alternative methods involving ethylene glycol and tert-butyl halides under acidic or basic catalysis have been explored but are less common due to lower selectivity or harsher conditions.

Industrial Adaptations : Continuous flow synthesis has been shown to improve heat dissipation and reaction kinetics, which is critical for scaling up the exothermic etherification reactions.

Summary Table of Preparation Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Diiodomethane + Sodium tert-butoxide | CH2I2, NaO-t-Bu | Anhydrous, inert atmosphere | High selectivity, straightforward | Requires dry conditions, sensitive reagents |

| Ethylene glycol + tert-butyl halide (less common) | Ethylene glycol, t-BuCl/Br, catalyst | Acidic/basic catalysis | Uses more available reagents | Lower selectivity, harsher conditions |

| Industrial continuous flow | Same as lab reagents | Controlled flow, optimized parameters | Scalable, efficient | Requires specialized equipment |

化学反应分析

Types of Reactions

2,2’-(Ethylenebis(oxy))bis(2-methylpropane) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The ether linkages can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

科学研究应用

2,2’-(Ethylenebis(oxy))bis(2-methylpropane) is utilized in various scientific research fields, including:

Chemistry: It serves as a solvent and reagent in organic synthesis.

Biology: The compound is used in biochemical assays and as a stabilizing agent for certain biological molecules.

Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility.

Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals

作用机制

The mechanism of action of 2,2’-(Ethylenebis(oxy))bis(2-methylpropane) involves its interaction with various molecular targets. The ether linkages allow it to act as a stabilizing agent, forming hydrogen bonds with other molecules. This property is particularly useful in stabilizing reactive intermediates in chemical reactions and biological systems .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and functional groups among analogous compounds:

Key Differences and Implications

Bridging Group Flexibility

- Ethylene vs. Methylene Bridges : The ethylene bridge in the target compound provides greater molecular flexibility compared to the methylene bridge in C₉H₂₀O₂, making it more suitable for applications requiring flexible polymer chains .

- Fluorinated Bridges : The difluoromethylene bridge in C₇H₂F₁₄O₂ enhances thermal and chemical stability due to strong C-F bonds, ideal for harsh environments .

Functional Group Reactivity

- Epoxide vs. Ether : The epoxide groups in C₈H₁₄O₄ exhibit high reactivity toward nucleophiles (e.g., amines, acids), enabling crosslinking in epoxy resins. In contrast, the ether groups in the target compound are chemically inert, favoring use as stabilizers .

- Diol Functionality : The hydroxyl groups in C₁₂H₂₆O₅ increase polarity and hydrogen-bonding capacity, making it valuable in hydrophilic applications like surfactants .

Molecular Weight and Solubility

- Higher molecular weight compounds (e.g., C₇H₂F₁₄O₂ at 384.07 g/mol) exhibit lower volatility and slower degradation, whereas lower-weight analogs (e.g., C₉H₂₀O₂ at 160.25 g/mol) are more volatile and soluble in non-polar solvents .

生物活性

2,2'-(Ethylenebis(oxy))bis(2-methylpropane), also known by its CAS number 26547-47-7, is a chemical compound that belongs to the class of diethers. This compound has garnered interest due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science.

- Molecular Formula : C₁₀H₂₂O₂

- Molecular Weight : 174.28 g/mol

- Density : 0.844 g/cm³

- Boiling Point : 169.5 °C at 760 mmHg

- Flash Point : 30 °C

Biological Activity

The biological activity of 2,2'-(Ethylenebis(oxy))bis(2-methylpropane) has been explored in several studies, revealing its potential effects on various biological systems.

Enzyme Inhibition

Research indicates that this compound may interact with specific enzymes, potentially acting as an inhibitor. For instance, studies have shown that ethers can affect enzyme kinetics by altering substrate availability or directly inhibiting enzyme activity through binding interactions.

Interaction with Biological Macromolecules

The compound has been noted for its ability to interact with proteins and nucleic acids, which may influence cellular processes. Such interactions could have implications in drug design and therapeutic applications, particularly in targeting specific pathways in disease states .

Case Study 1: Toxicological Assessment

A toxicological assessment was conducted to evaluate the safety profile of 2,2'-(Ethylenebis(oxy))bis(2-methylpropane). The study involved dermal exposure in animal models, where slight to moderate irritation was observed. The results indicated a dermal LD50 greater than 2000 mg/kg body weight, suggesting low acute toxicity under the tested conditions .

Case Study 2: Polymer Applications

In a study focusing on the use of this compound as a plasticizer in polymer formulations, it was found that it could enhance flexibility without significantly compromising mechanical properties. The research highlighted its effectiveness in PVC applications, where it serves to improve material performance .

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 26547-47-7 |

| Molecular Weight | 174.28 g/mol |

| Density | 0.844 g/cm³ |

| Boiling Point | 169.5 °C |

| Flash Point | 30 °C |

| Toxicity (LD50) | >2000 mg/kg (dermal) |

常见问题

Q. What synthetic methodologies are recommended for preparing 2,2'-(Ethylenebis(oxy))bis(2-methylpropane, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution reactions involving ethylene glycol derivatives and 2-methylpropane precursors. Key steps include:

- Reacting 2-methylpropane-1,3-diol with ethylene oxide under controlled alkaline conditions to form the ether linkage.

- Purification via recrystallization or column chromatography to remove unreacted diols or oligomers. Purity can be verified using HPLC (≥99%) and quantified via H NMR integration of methyl groups (δ 1.2–1.4 ppm) and ethyleneoxy protons (δ 3.5–3.7 ppm) .

Q. How can spectroscopic techniques characterize the structural integrity of this compound?

- IR Spectroscopy : Detect ether C-O-C stretching vibrations (~1100 cm) and absence of hydroxyl peaks (3200–3600 cm) to confirm complete reaction .

- NMR : C NMR should show signals for methyl carbons (~22 ppm) and ethyleneoxy carbons (~70 ppm). Discrepancies in peak splitting may indicate stereochemical impurities .

- Mass Spectrometry : ESI-MS can confirm molecular ion peaks (e.g., [M+Na] at m/z 265 for CHO) .

Advanced Research Questions

Q. What role does this compound play in designing heterometallic 3d-4f coordination complexes, and how does it influence magnetic properties?

The ethyleneoxy backbone acts as a flexible bridging ligand, facilitating the assembly of Cu-Gd clusters. Experimental design considerations include:

- Solvent choice (e.g., MeCN/MeOH mixtures) to enhance solubility during self-assembly.

- AC magnetic susceptibility measurements under zero-field-cooled (ZFC) conditions to detect slow magnetic relaxation, as observed in CuGd complexes with similar ligands .

- SQUID magnetometry reveals ferromagnetic coupling (J ≈ +1.2 cm) between metal centers, attributed to ligand-mediated superexchange pathways .

Q. How can computational modeling resolve contradictions in ligand-field parameters derived from experimental data?

Conflicting ligand-field splitting values () may arise from steric effects of the 2-methylpropane groups. Strategies include:

- DFT calculations (e.g., B3LYP/6-31G*) to optimize geometry and compare with X-ray crystallographic data.

- CASSCF/NEVPT2 for multireference analysis of metal-ligand bonding, particularly in lanthanide complexes .

Q. What strategies mitigate hydrolysis or oxidative degradation of this compound in aqueous coordination chemistry?

- Stabilize the compound by storing it under inert atmosphere (N/Ar) at ≤4°C.

- Use chelating agents (e.g., EDTA) in aqueous solutions to prevent metal-catalyzed degradation.

- Monitor degradation via UV-Vis spectroscopy (λ = 270 nm for ester byproducts) .

Methodological Considerations

Q. How to design experiments to analyze ligand conformation flexibility in solution versus solid state?

- X-ray Crystallography : Compare crystal structures with varying counterions (e.g., ClO vs. NO) to assess ligand rigidity.

- Variable-Temperature NMR : Study coalescence of ethyleneoxy proton signals to determine rotational barriers in solution .

Q. What analytical approaches validate the compound’s role as a precursor in polymer networks?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。